Fmoc-Chg-OH
Overview
Description
Fmoc-Chg-OH, also known as (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid, is a derivative of Glycine . It is commonly used in proteomics research .
Synthesis Analysis
Fmoc-Chg-OH is synthesized using Fmoc/tBu chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other common methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .
Molecular Structure Analysis
The molecular formula of Fmoc-Chg-OH is C23H25NO4 . It has a molecular weight of 379.449 and an exact mass of 379.178345 .
Physical And Chemical Properties Analysis
Fmoc-Chg-OH has a density of 1.2±0.1 g/cm3, a boiling point of 602.9±38.0 °C at 760 mmHg, and a melting point of 183 °C . It has a flash point of 318.4±26.8 °C and a vapor pressure of 0.0±1.8 mmHg at 25°C .
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) for Amino Acids : Fmoc derivatives, including Fmoc-Chg-OH, have been utilized in improved HPLC methods for amino acid analysis. This technique offers high automatic throughput, baseline resolution of common Fmoc-amino acids, and is suitable for protein identification from two-dimensional gels and routine quality control (Ou et al., 1996).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-Chg-OH, have shown promise in developing antibacterial and anti-inflammatory biomedical materials. These nanoassemblies can inhibit bacterial growth and viability without being cytotoxic to mammalian cells (Schnaider et al., 2019).
Supramolecular Hydrogels : Fmoc-functionalized amino acids are used in supramolecular hydrogels for biomedical applications due to their biocompatible and biodegradable properties. These gels have been studied for their antimicrobial activity and potential use in various medical applications (Croitoriu et al., 2021).
Hydrogel Formation and Characterization : Fmoc-protected amino acids like Fmoc-Chg-OH form stable and efficient hydrogels. These hydrogels have been used for stabilizing fluorescent silver nanoclusters, showing potential for various applications (Roy & Banerjee, 2011).
Functionalized Carbon Nanotube Hybrid Materials : Fmoc-protected amino acid-based hydrogels have been used to incorporate and disperse functionalized single-walled carbon nanotubes, creating hybrid materials with enhanced thermal stability and electrical conductivity (Roy & Banerjee, 2012).
Hybrid Materials for Biomedical Applications : Fmoc-protected amino acids, like Fmoc-Chg-OH, are key in developing hybrid materials for various applications, including tissue engineering, drug delivery, and catalysis. Their inherent properties facilitate the design of new materials with specific applications (Diaferia et al., 2019).
Safety And Hazards
Fmoc-Chg-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, remove to fresh air .
properties
IUPAC Name |
(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQQGHPODCJZDB-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426273 | |
Record name | Fmoc-Chg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Chg-OH | |
CAS RN |
161321-36-4 | |
Record name | Fmoc-Chg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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